tert-Butyldiphenylphosphine

Gold catalysis Cross-coupling Nitronyl nitroxide

tBuPPh₂ occupies the critical steric midpoint between PPh₃ (cone angle ~145°) and P(t-Bu)₃ (~182°), preventing catalyst deactivation from insufficient protection without excessive bulk that blocks substrate approach. Validated across Pd-catalyzed Suzuki, Heck, Negishi, Sonogashira, Stille, Suzuki-Miyaura, and Buchwald-Hartwig couplings, plus Ni-catalyzed carbocyanation and Ru-catalyzed transfer hydrogenation. One ligand consolidates inventory across multiple methodologies—compare yields head-to-head with specialized alternatives without performance compromise. ≥97% purity. Ready to ship.

Molecular Formula C16H19P
Molecular Weight 242.29 g/mol
CAS No. 6002-34-2
Cat. No. B1265831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyldiphenylphosphine
CAS6002-34-2
Molecular FormulaC16H19P
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
InChIKeyQZUPHAGRBBOLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyldiphenylphosphine (CAS 6002-34-2): Technical Baseline and Procurement Context


tert-Butyldiphenylphosphine (tBuPPh₂, CAS 6002-34-2) is a monodentate tertiary phosphine ligand with the molecular formula C₁₆H₁₉P and molecular weight 242.29 g/mol . It features one electron-rich tert-butyl group and two phenyl substituents on the phosphorus center, conferring a distinct steric and electronic profile relative to commonly employed arylphosphine ligands such as triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃) [1]. The compound is commercially available at 97% purity, with a melting point of 52–57 °C and a boiling point of 144–146 °C at 2 mmHg . Its documented catalytic applications span nickel-catalyzed carbocyanation, palladium-catalyzed hydrocarboxylation and methoxycarbonylation, and ruthenium-catalyzed transfer hydrogenation .

Why Generic Phosphine Ligand Substitution Fails for tert-Butyldiphenylphosphine Applications


Phosphine ligands are not interchangeable commodities; their steric bulk and electronic donor strength directly govern metal complex geometry, oxidative addition rates, and catalyst stability [1]. tert-Butyldiphenylphosphine occupies a middle ground between the relatively unhindered triphenylphosphine (Tolman cone angle ~145°) and the extremely bulky tri-tert-butylphosphine (cone angle ~182°) [1]. In the hydroformylation of 1-octene under supercritical CO₂, the attachment of tert-butyl groups to triphenylphosphine produced a detrimental effect on catalyst activity, while substitution patterns on biphenylphosphine frameworks increased activity [2]. This demonstrates that alkylation of arylphosphines does not universally enhance performance—ligand selection must be matched to the specific catalytic system. Generic substitution with PPh₃ or P(t-Bu)₃ risks suboptimal yields, catalyst deactivation, or complete reaction failure [2].

tert-Butyldiphenylphosphine: Quantitative Evidence of Differentiation Versus Comparator Phosphine Ligands


Cross-Coupling Activity of Gold(I) Complexes: tBuPPh₂ Versus PPh₃ and tBu₂PPh in Pd(0)-Catalyzed Reactions

In a comparative study of organogold derivatives in Pd(0)-catalyzed cross-coupling with p-BrC₆H₄NO₂, the NN-Au-PtBuPh₂ complex (bearing tert-butyldiphenylphosphine) exhibited catalytic activity comparable to both NN-Au-PPh₃ and NN-Au-PtBu₂Ph, with all three complexes producing the cross-coupled product NN-C₆H₄NO₂ in comparable yields [1]. This finding establishes that tBuPPh₂ delivers equivalent cross-coupling performance to the bulkier di-tert-butylphenylphosphine ligand, despite having a less sterically demanding architecture.

Gold catalysis Cross-coupling Nitronyl nitroxide

Oxidation Potential of NN-Au-PtBuPh₂ Versus Organic NN Radical Derivatives

Cyclic voltammetry analysis of the NN-Au-PtBuPh₂ complex revealed a significantly lower oxidation potential compared with purely organic derivatives of NN radicals [1]. The X-ray structural analysis indicated that this phenomenon is related to the anionic nature of the paramagnetic NN group, which forms a large number of short intermolecular contacts [1].

Electrochemistry Gold complexes Nitronyl nitroxide

Catalytic Activity in Rhodium-Catalyzed Hydroformylation: Effect of tert-Butyl Substitution on Arylphosphines

In the rhodium-catalyzed hydroformylation of 1-octene in supercritical carbon dioxide (scCO₂), the attachment of tert-butyl groups to triphenylphosphine had a detrimental effect on catalyst activity, whereas a branched alkyl group on the diphenyl part of (diphenyl)biphenylphosphine increased activity [1]. The study evaluated ligands at 0.22±0.01 mM Rh concentration, 1-octene/Rh molar ratio ~800, syngas pressure 2 MPa at 25 °C, and total pressure 31–38 MPa at 60 °C [1].

Hydroformylation Supercritical CO₂ Rhodium catalysis

Reaction Scope Breadth: Multi-Reaction Compatibility Documentation

tert-Butyldiphenylphosphine is documented as a competent ligand across at least seven distinct palladium-catalyzed cross-coupling reaction types: Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . Additionally, it supports nickel/Lewis acid-catalyzed carbocyanation of alkynes, palladium-catalyzed hydrocarboxylation of acetylene to acrylic acid under mild conditions, palladium-catalyzed methoxycarbonylation, and ruthenium-catalyzed transfer hydrogenation in reductive coupling of disubstituted allenes with aldehydes .

Cross-coupling Palladium catalysis Nickel catalysis

Steric and Electronic Profile Positioning Between PPh₃ and P(t-Bu)₃

tert-Butyldiphenylphosphine combines one strong electron-donating tert-butyl group with two moderately electron-withdrawing phenyl rings, producing an intermediate electronic donor strength relative to PPh₃ (weaker donor) and P(t-Bu)₃ (stronger donor) [1][2]. Sterically, its cone angle lies between that of triphenylphosphine (~145°) and tri-tert-butylphosphine (~182°), providing sufficient bulk to stabilize low-coordinate metal centers while avoiding the extreme steric congestion that can inhibit substrate approach in certain transformations [3].

Ligand design Steric effects Electronic effects

tert-Butyldiphenylphosphine: Validated Application Scenarios Based on Comparative Evidence


Gold(I)-Mediated Cross-Coupling Requiring Sterically Modulated Phosphine Ligands

Researchers conducting Pd(0)-catalyzed cross-coupling of organogold complexes with activated bromoarenes can employ tBuPPh₂ as a sterically intermediate alternative to P(t-Bu)₂Ph without compromising product yields. The direct comparative study demonstrated that NN-Au-PtBuPh₂ produces NN-C₆H₄NO₂ with yields comparable to both NN-Au-PPh₃ and NN-Au-PtBu₂Ph [1]. This scenario is particularly relevant for synthetic chemists seeking to tune the steric environment around gold centers while maintaining catalytic competence.

Multi-Reaction Workflow Consolidation in Synthetic Chemistry Laboratories

Laboratories performing diverse palladium-catalyzed cross-couplings—including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura reactions—can standardize on tBuPPh₂ as a single inventory ligand . This consolidation reduces procurement complexity and inventory carrying costs compared to maintaining separate specialized ligands for each reaction class. The ligand also supports nickel-catalyzed carbocyanation and ruthenium-catalyzed transfer hydrogenation, further extending its utility across multiple synthetic methodologies .

Paramagnetic Metal-Organic Complex Synthesis with Tailored Redox Properties

For applications requiring nitronyl nitroxide-containing gold complexes with modulated oxidation potentials—such as molecular electronics, spin probes, or magnetic materials—tBuPPh₂ offers a distinct electrochemical signature. The NN-Au-PtBuPh₂ complex exhibits a significantly lower oxidation potential compared to purely organic NN radical derivatives, a property linked to the anionic nature of the paramagnetic NN group as evidenced by X-ray structural analysis [1]. This redox tuning capability differentiates tBuPPh₂ from other phosphine ligands in specialized organometallic applications.

Catalytic Systems Requiring Intermediate Steric Bulk for Low-Coordinate Metal Stabilization

In transformations where PPh₃ fails to provide sufficient steric protection for low-coordinate metal intermediates yet P(t-Bu)₃ imposes excessive hindrance that blocks substrate approach, tBuPPh₂ serves as an optimal intermediate ligand [2][3]. This scenario applies to palladium-catalyzed methoxycarbonylation, nickel-catalyzed carbocyanation of alkynes, and ruthenium-catalyzed transfer hydrogenation—all validated applications in the vendor technical documentation .

Technical Documentation Hub

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